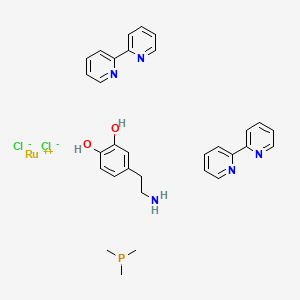
4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Aminoethyl)benzene-1,2-diol;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dichloride” is a complex chemical entity that combines several functional groups and metal centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of 4-(2-Aminoethyl)benzene-1,2-diol, which can be achieved through the reduction of 3,4-dihydroxyphenylacetaldehyde using sodium borohydride. The next step involves the coordination of 2-pyridin-2-ylpyridine to ruthenium(2+) in the presence of trimethylphosphane and dichloride ions. This coordination is usually carried out in an inert atmosphere to prevent oxidation and requires a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The 4-(2-Aminoethyl)benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: The trimethylphosphane ligand can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety would yield quinones, while reduction of the ruthenium center could lead to different oxidation states of ruthenium complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent due to its ability to interact with biological molecules. It can be explored for its anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its coordination chemistry can be exploited to create advanced materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates through its metal center and ligands. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 4-(2-Aminoethyl)benzene-1,2-diol moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol is structurally similar to dopamine, a neurotransmitter with significant biological activity.
Ruthenium Complexes: Other ruthenium complexes with different ligands can be compared to understand the influence of ligand environment on the compound’s properties.
Uniqueness
This compound is unique due to its combination of a biologically relevant moiety (4-(2-Aminoethyl)benzene-1,2-diol) with a metal center (ruthenium) and specific ligands (2-pyridin-2-ylpyridine and trimethylphosphane). This unique combination allows for diverse applications in various fields, making it a versatile and valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C31H36Cl2N5O2PRu |
|---|---|
Molecular Weight |
713.6 |
SMILES |
NCCC1=CC([O-])=C([O-])C=C1.CP(C)C.C2(C3=CC=CC=N3)=CC=CC=N2.C4(C5=CC=CC=N5)=CC=CC=N4.Cl.Cl.[Ru+2] |
Synonyms |
(bis(2,2’-Bipyridine-N,N’)trimethylphosphine)-(S)-(3,4-Dihydroxyphenyl)ethylamino ruthenium(2+) dichloride complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)

